N-(2-hydroxyethyl)-4-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}benzamide
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Overview
Description
N-(2-hydroxyethyl)-4-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}benzamide is a complex organic compound with a unique structure that includes a quinazolinone core, a benzamide group, and a hydroxyethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)-4-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}benzamide typically involves multiple steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Benzamide Group: The benzamide moiety can be introduced via an amide coupling reaction using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Attachment of the Hydroxyethyl Side Chain: This step involves the alkylation of the quinazolinone core with 2-chloroethanol under basic conditions to introduce the hydroxyethyl group.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of dihydroquinazolinone derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
N-(2-hydroxyethyl)-4-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}benzamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential therapeutic agent due to its unique structure, which may interact with various biological targets.
Materials Science: The compound’s structural features make it a candidate for the development of novel materials with specific properties.
Biological Studies: It can be used as a probe to study biological pathways and mechanisms due to its ability to interact with proteins and enzymes.
Mechanism of Action
The mechanism of action of N-(2-hydroxyethyl)-4-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}benzamide involves its interaction with specific molecular targets. The quinazolinone core can bind to enzyme active sites, potentially inhibiting their activity. The hydroxyethyl side chain may enhance the compound’s solubility and facilitate its interaction with biological membranes. The benzamide group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with a similar quinazolinone core, such as 4-oxo-3,4-dihydroquinazoline derivatives.
Benzamide Derivatives: Compounds with a benzamide group, such as N-(2-hydroxyethyl)benzamide.
Hydroxyethyl Derivatives: Compounds with a hydroxyethyl side chain, such as 2-hydroxyethyl methacrylate.
Uniqueness
N-(2-hydroxyethyl)-4-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}benzamide is unique due to the combination of its structural features, which confer specific chemical and biological properties
Properties
Molecular Formula |
C22H23N3O4 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-4-[2-methyl-6-(2-methylprop-2-enoxy)-4-oxoquinazolin-3-yl]benzamide |
InChI |
InChI=1S/C22H23N3O4/c1-14(2)13-29-18-8-9-20-19(12-18)22(28)25(15(3)24-20)17-6-4-16(5-7-17)21(27)23-10-11-26/h4-9,12,26H,1,10-11,13H2,2-3H3,(H,23,27) |
InChI Key |
MWRIRGIRQRXUKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)OCC(=C)C)C(=O)N1C3=CC=C(C=C3)C(=O)NCCO |
Origin of Product |
United States |
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